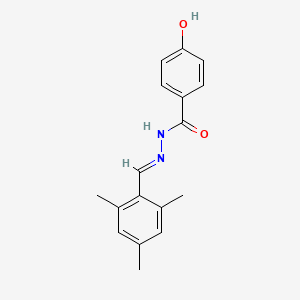

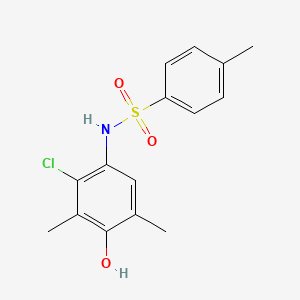

![molecular formula C19H14ClFN4O B5513265 N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)

N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide is a compound with potential applications as a DNA-specific fluorescent probe. It belongs to the class of benzimidazo[1,2-a]quinolines, a group of compounds known for their diverse biological activities and photophysical properties (Perin et al., 2011).

Synthesis Analysis

The synthesis of similar benzimidazo[1,2-a]quinolines involves uncatalyzed amination protocols under microwave heating, resulting in various derivatives including those substituted with different nuclei such as piperidine, pyrrolidine, and piperazine (Perin et al., 2011).

Molecular Structure Analysis

These molecules are generally planar, and their molecular assembly is characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. The molecular and crystal structures of related compounds reveal details about their planarity and intermolecular interactions (Hranjec et al., 2010).

Chemical Reactions and Properties

Benzimidazo[1,2-a]quinolines exhibit significant interactions with ct-DNA, suggesting a potential for DNA-binding and related biological activities. Their synthesis often involves reactions like cyclocondensation and N-alkylation (Mamedov et al., 2022).

Physical Properties Analysis

The physical properties of benzimidazo[1,2-a]quinolines, including their spectroscopic characteristics (like IR, UV/Vis, and fluorescence spectroscopy), are significant for their applications as fluorescent probes. These properties are influenced by their structural aspects, such as planarity and the presence of specific substituents (Perin et al., 2011).

Chemical Properties Analysis

The chemical properties, particularly the reactivity with DNA, are key features of benzimidazo[1,2-a]quinolines. Their ability to intercalate into DNA and form hydrogen bonds contributes to their biological activity and potential use in medical applications (Hranjec et al., 2010).

科学的研究の応用

Organic Synthesis and Photophysical Studies

One of the primary research applications involves the synthesis of complex molecules through multi-component reactions. For instance, the domino/cascade reaction demonstrated by H. N. Nagesh et al. (2016) highlights a process that forms one C–C bond and three C–N bonds in a single step, leading to the creation of 1,2,3-triazole tethered benzimidazo[1,2-a]quinolines with photophysical properties, where compound 5u emerged as a good fluorogenic substrate with a quantum yield of approximately 0.21 (Nagesh et al., 2016).

Fluorescent Probes for DNA Detection

Research by N. Perin et al. (2011) on novel benzimidazo[1,2-a]quinolines introduced compounds capable of acting as DNA-specific fluorescent probes. These molecules exhibited significantly enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential applications in bioanalytical chemistry (Perin et al., 2011).

Chemosensors for Metal Ion Detection

A study by Changjun Chen et al. (2016) synthesized a fluorescent chemosensor based on a quinoline benzimidazole scaffold, highlighting its 'turn-on' effect for Ag+ detection. The chemosensor showed high sensitivity and selectivity for Ag+, making it suitable for applications in environmental monitoring and chemical sensing (Chen et al., 2016).

将来の方向性

Benzimidazole, a core component of “N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide”, is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities . Therefore, it is expected that future research will continue to explore the potential of benzimidazole derivatives in various therapeutic applications .

特性

IUPAC Name |

N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4O/c1-25(10-17-22-14-8-6-12(20)9-16(14)23-17)19(26)15-7-5-11-3-2-4-13(21)18(11)24-15/h2-9H,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBHATPCAMPHBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC2=C(N1)C=C(C=C2)Cl)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513201.png)

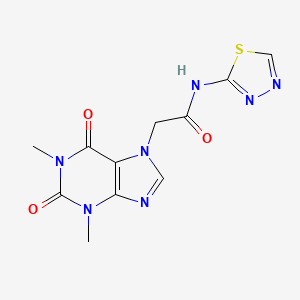

![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5513203.png)

![4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B5513209.png)

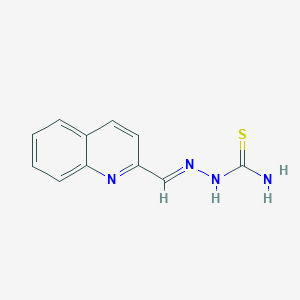

![2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide](/img/structure/B5513216.png)

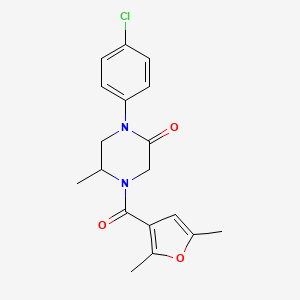

![(3R*,4R*)-1-{4-[(2-hydroxyethyl)thio]benzoyl}-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5513236.png)

![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)

![3-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5513250.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)

![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)